1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine
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Overview
Description
1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with a suitable nitrile oxide can yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process generally includes the preparation of intermediates, followed by their sequential reaction under optimized conditions to form the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine
- 1-[3-(5-Cyclohexyl-1,2,5-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine
Uniqueness
1-[3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-methylpiperazine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-cyclohexyl-3-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-23-10-12-24(13-11-23)29(25,26)16-8-9-18(27-2)17(14-16)19-21-20(28-22-19)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPNXLNYLYMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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